molecular formula C18H14Cl2N2Pd B12318139 Dichlorobis(isoquinoline)-Palladium

Dichlorobis(isoquinoline)-Palladium

Cat. No.: B12318139
M. Wt: 435.6 g/mol
InChI Key: AZFDAJDCTUNNJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis(isoquinoline)-Palladium is a coordination compound that features palladium as the central metal atom coordinated with two isoquinoline ligands and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(isoquinoline)-Palladium can be synthesized through the reaction of palladium(II) chloride with isoquinoline in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetonitrile, followed by the addition of isoquinoline. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex. The reaction can be represented as follows:

PdCl2+2C9H7NPdCl2(C9H7N)2\text{PdCl}_2 + 2\text{C}_9\text{H}_7\text{N} \rightarrow \text{PdCl}_2(\text{C}_9\text{H}_7\text{N})_2 PdCl2​+2C9​H7​N→PdCl2​(C9​H7​N)2​

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(isoquinoline)-Palladium undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the palladium center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the isoquinoline ligands or chloride ions are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.

    Substitution: Ligand substitution can be facilitated by using ligands like phosphines (e.g., triphenylphosphine) or amines under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while substitution reactions can produce new coordination compounds with different ligands.

Scientific Research Applications

Dichlorobis(isoquinoline)-Palladium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and potential therapeutic applications.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in material science for the development of new materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Dichlorobis(isoquinoline)-Palladium exerts its effects involves the coordination of the palladium center with various substrates. The isoquinoline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, facilitating various chemical transformations. Molecular targets include organic substrates in catalytic reactions and biomolecules in biological applications.

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(quinoline)-Palladium: Similar structure but with quinoline ligands instead of isoquinoline.

    Dichlorobis(pyridine)-Palladium: Contains pyridine ligands, offering different electronic and steric properties.

    Dichlorobis(phenanthroline)-Palladium: Features phenanthroline ligands, which provide a more rigid and planar structure.

Uniqueness

Dichlorobis(isoquinoline)-Palladium is unique due to the specific electronic and steric properties imparted by the isoquinoline ligands. These properties influence the compound’s reactivity, stability, and catalytic activity, making it distinct from other palladium complexes with different ligands.

Properties

Molecular Formula

C18H14Cl2N2Pd

Molecular Weight

435.6 g/mol

IUPAC Name

dichloropalladium;isoquinoline

InChI

InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-4-9-7-10-6-5-8(9)3-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2

InChI Key

AZFDAJDCTUNNJL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.Cl[Pd]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.